molecular formula C8H10N2O2 B181191 2,5-Dimethyl-3-nitroaniline CAS No. 62564-50-5

2,5-Dimethyl-3-nitroaniline

Cat. No. B181191
CAS RN: 62564-50-5
M. Wt: 166.18 g/mol
InChI Key: RGSIWCOYONWAJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nitroanilines are a class of chemical compounds which consist of an aniline ring substituted with one or more nitro groups . They are often used in the synthesis of dyes, pharmaceuticals, and other organic compounds .


Synthesis Analysis

Nitroanilines can be synthesized through various methods, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines .


Molecular Structure Analysis

The molecular structure of nitroanilines can be analyzed using techniques such as Density Functional Theory (DFT) and Hartree–Fock method . These methods can provide information about the geometrical parameters of the molecules .


Chemical Reactions Analysis

Nitroanilines can undergo various chemical reactions. For example, they can participate in electrophilic substitutions, and their nitro groups can be reduced to form amines .


Physical And Chemical Properties Analysis

Nitroanilines have unique physical and chemical properties. For example, they have high dipole moments due to the polar character of the nitro group . They also exhibit fluorescence properties, which can be used for sensing applications .

Scientific Research Applications

  • Synthesis of Novel Compounds and Crystal Structures : 2,5-Dimethyl-3-nitroaniline is used in the synthesis of new chemical structures, such as pyrrol derivatives (Zhuang Hong, 2000) and benzimidazolone derivatives (Deepak B. Nale & B. Bhanage, 2015). These compounds have potential applications in various fields, including pharmaceuticals and materials science.

  • Molecular Interaction Studies : Research on 2,5-Dimethyl-3-nitroaniline and its derivatives has provided insights into molecular interactions. For instance, studies have been conducted on intra- and inter-molecular interactions in nitroaniline derivatives (T. M. Krygowski & J. Maurin, 1989). Such research is crucial for understanding the properties of materials and the development of new drugs.

  • Applications in NMR Spectroscopy : The compound has been studied for its effects in CP-MAS 13C NMR spectra of organic compounds in solid state (A. Naito, S. Ganapathy, & C. Mcdowell, 1982). This application is significant for analytical chemistry and material analysis.

  • Piezoelectric and Optical Properties : Recent studies have shown that N,N-Dimethyl-4-nitroaniline, a related compound, exhibits piezoelectric and optical properties, suggesting potential applications in energy harvesting and emission applications (Rosa M F Baptista et al., 2022).

  • Dyeing Performance and Complex Formation : The compound is involved in the synthesis of ligands for metal ion complexes and has applications in dyeing performance studies (A. J. Jarad, 2016). Such applications are relevant in the field of materials science and textile industry.

  • Catalysis and Environmental Applications : 2,5-Dimethyl-3-nitroaniline derivatives are used in catalytic processes, such as the reduction of 2-nitroaniline to less toxic compounds, which is important for environmental remediation (K. Naseem, R. Begum, & Z. H. Farooqi, 2017).

  • Study of Non-linear Optical Materials : The compound's derivatives are useful for studying the structure of non-linear optical organic materials, contributing to the development of advanced optical devices (O. Borbulevych et al., 2002).

Safety And Hazards

Nitroanilines are considered hazardous by the OSHA Hazard Communication Standard. They can be harmful if swallowed, in contact with skin, or if inhaled . Proper safety measures should be taken when handling these chemicals .

Future Directions

The future research directions in the field of nitroanilines could involve exploring their potential applications in various fields such as medicine, sensing, and material science . Further studies could also focus on improving the synthesis methods and understanding the properties and mechanisms of these compounds .

properties

IUPAC Name

2,5-dimethyl-3-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-5-3-7(9)6(2)8(4-5)10(11)12/h3-4H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGSIWCOYONWAJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)[N+](=O)[O-])C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70302225
Record name 2,5-dimethyl-3-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70302225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethyl-3-nitroaniline

CAS RN

62564-50-5
Record name 2,5-Dimethyl-3-nitrobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62564-50-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 149771
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062564505
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 62564-50-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149771
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,5-dimethyl-3-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70302225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of p-xylene (10.4 g, 97.9 mmol) in concentrated sulfuric acid (20 mL), cooled in an ice bath, was added 90% nitric acid (12.4 mL, 264 mmol) dropwise over 50 min. The resulting mixture was heated to 80° C. for 2 h, then poured onto ice and extracted with CH2Cl2 (2×400 mL). The combined organic extracts were washed with saturated aqueous NaHCO3, then brine, then dried over Na2SO4, filtered, and concentrated in vacuo. The crude product was partially purified by silica gel chromatography, eluting with a gradient of hexane:EtOAc—90:10 to 60:40. The resulting solid was recrystallized from CH2Cl2 to yield 2,5-dimethyl-1,3-dinitrobenzene as a white solid. 2,5-Dimethyl-1,3-dinitrobenzene (3.68 g, 18.8 mmol) was dissolved in AcOH (35 mL) and iron powder (1.95 g, 34.9 mmol) was added. The mixture was heated to 110° C. for 3 h, then filtered through a pad of Celite, washing with EtOAc and H2O. The filtrate was concentrated in vacuo to remove most of the solvent and the residue was partitioned between saturated aqueous NaHCO3 (200 mL) and EtOAc (200 mL). The organic layer was washed with brine, then dried over Na2SO4, filtered, and concentrated in vacuo. The crude product was purified by silica gel chromatography, eluting with a gradient of hexane:EtOAc—100:0 to 60:40, to give the title compound. MS: m/z=167 (M+1).
Quantity
3.68 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
1.95 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dimethyl-3-nitroaniline
Reactant of Route 2
Reactant of Route 2
2,5-Dimethyl-3-nitroaniline
Reactant of Route 3
2,5-Dimethyl-3-nitroaniline
Reactant of Route 4
Reactant of Route 4
2,5-Dimethyl-3-nitroaniline
Reactant of Route 5
Reactant of Route 5
2,5-Dimethyl-3-nitroaniline
Reactant of Route 6
Reactant of Route 6
2,5-Dimethyl-3-nitroaniline

Citations

For This Compound
3
Citations
C Rivalle, C Ducrocq, JM Lhoste… - The Journal of Organic …, 1980 - ACS Publications
2, R,= NH (CH2) 3NEt2; R,= H [3', 4': 4, 5] pyrrolo [2, 3-g] isoquinoline 2, 1 234 a derivative of this new heterocyclic ring system which is devoid of the 11-methyl group but has the ((…
Number of citations: 31 pubs.acs.org
Z Wang, LS Jimenez - The Journal of Organic Chemistry, 1996 - ACS Publications
Mitomycin C (1) is a potent antitumor agent, which is activated under reductive conditions. Alkylation of the 2-amino group of guanine results in the formation of both monoalkylated …
Number of citations: 57 pubs.acs.org
G Alunni-Bistocchi, P Orvietani, O Mauffret… - Journal of the …, 1992 - pubs.rsc.org
Two linear isomers of the parent 5,11-dimethyl-6H-pyrido[4,3-b]carbazole ellipticine 1a, belonging to the 6H- and 10H-pyridocarbazoles series and their methoxylated derivatives, have …
Number of citations: 12 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.